N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-21-18(11-24-12)15-4-2-3-5-17(15)22-19(23)14-6-7-16-13(10-14)8-9-20-16/h2-11,20H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESLDLSXXYHPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 2-methylthiazole ring. This one-pot reaction involves cyclocondensation of α-haloketones with thioureas.
- Reactant Preparation :
- 2-Aminophenylthiourea (1.0 equiv) and 2-bromo-1-(2-nitrophenyl)ethan-1-one (1.2 equiv) are dissolved in anhydrous ethanol.
- Cyclization :
- The mixture is refluxed at 78°C for 12 hours under nitrogen.
- Workup :
- The crude product is filtered, washed with cold ethanol, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 12 hours |
| Purity (HPLC) | >98% |
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 7.45–7.39 (m, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 2.51 (s, 3H, CH3).
- HRMS : m/z calcd for C10H9N3S [M+H]+: 204.0592, found: 204.0589.
Alternative Method: Pd-Catalyzed C–H Functionalization
Recent advances employ palladium catalysis to introduce the thiazole ring directly onto prefunctionalized anilines:
Procedure :
- Substrate : 2-Iodoaniline (1.0 equiv) and 2-methylthiazole-4-boronic acid (1.5 equiv).
- Conditions :
- Pd(PPh3)4 (5 mol%), K2CO3 (2.0 equiv), DMF/H2O (4:1), 100°C, 24 hours.
- Yield : 58–63%.
Synthesis of 1H-Indole-5-carboxylic Acid
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho method efficiently generates indole derivatives with C5 substituents:
Procedure :
- Starting Material : 4-Nitro-2-nitrotoluene (1.0 equiv) treated with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at 120°C for 6 hours.
- Reduction :
- Hydrogenation under H2 (1 atm) with 10% Pd/C in ethanol yields 5-nitroindole.
- Oxidation :
- KMnO4 in acidic conditions converts the methyl group to carboxylic acid.
Key Data :
| Step | Yield |
|---|---|
| Nitro Reduction | 85% |
| Oxidation | 73% |
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are preferred for activating the carboxylic acid:
Procedure :
- Activation :
- 1H-Indole-5-carboxylic acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.2 equiv) in DMF, stirred at 0°C for 30 minutes.
- Coupling :
- 2-(2-Methyl-1,3-thiazol-4-yl)aniline (1.1 equiv) added, reaction stirred at room temperature for 24 hours.
- Workup :
- Diluted with ethyl acetate, washed with 5% citric acid and brine, dried (Na2SO4), and purified via flash chromatography.
| Coupling Agent | Yield (%) |
|---|---|
| EDC/HOBt | 78 |
| DCC/DMAP | 65 |
| HATU/DIEA | 82 |
Characterization :
- 13C NMR (101 MHz, DMSO-d6): δ 167.8 (C=O), 152.1 (thiazole-C2), 136.4 (indole-C5), 124.9 (Ar-C), 21.3 (CH3).
Acid Chloride Route
For scale-up synthesis, acid chlorides offer superior reactivity:
Procedure :
- Chlorination :
- 1H-Indole-5-carboxylic acid (1.0 equiv) treated with SOCl2 (5.0 equiv) at reflux for 3 hours.
- Amidation :
- Acid chloride reacted with 2-(2-methylthiazol-4-yl)aniline (1.05 equiv) in THF with Et3N (2.0 equiv) at 0°C to room temperature.
Challenges and Optimization
Regioselectivity in Thiazole Formation
The position of the methyl group on the thiazole ring is critical. Microwave-assisted synthesis reduces byproducts:
Conditions :
Protecting Group Strategies
The indole NH often requires protection during coupling. tert-Butoxycarbonyl (Boc) groups are removed post-synthesis under mild acidic conditions:
- Deprotection: 4M HCl in dioxane, 2 hours, 90% recovery.
Industrial-Scale Considerations
Continuous Flow Synthesis
Patented methods describe flow reactors for thiazole-aniline intermediates:
- Residence time: 8 minutes.
- Productivity: 12 g/h.
Green Chemistry Approaches
Water-mediated couplings reduce solvent waste:
Analytical Characterization
Critical Spectroscopic Signatures :
- IR : 3280 cm−1 (N–H stretch), 1650 cm−1 (C=O).
- LC-MS : [M+H]+ = 349.12 (C19H16N4OS).
X-ray Crystallography :
- Dihedral angle between indole and thiazole planes: 42.7°.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and indole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The indole moiety can intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, synthesis methods, and applications of related compounds:
Key Observations:
Indole vs. Isoxazole/Imidazole Cores :
- The target compound’s indole core distinguishes it from isoxazole () or imidazole-based analogs (). Indole derivatives often exhibit enhanced binding to serotonin receptors or kinase targets, whereas imidazole/thiazole hybrids are prevalent in antiviral agents .
- The substitution position on indole (5-carboxamide vs. 2-carboxylic acid in ) influences solubility and receptor interaction. Carboxamide groups may enhance metabolic stability compared to carboxylic acids .
Thiazole Substituent Variations: The 2-methyl-1,3-thiazol-4-yl group is recurrent in radiopharmaceuticals (e.g., [11C]M-MTEB) due to its stability and compatibility with labeling . In contrast, 2-aminothiazol-4(5H)-one derivatives () are intermediates in synthesizing bioactive molecules, highlighting the thiazole ring’s versatility.
Pharmacological Implications: Thiazole-containing compounds in act as cytochrome P450 inhibitors, suggesting the target compound may share enzyme-modulating properties. The ethynyl-thiazole group in [11C]M-MTEB demonstrates utility in imaging, implying that the target compound’s phenyl-thiazole moiety could be optimized for diagnostic applications .
Metabolic and Stability Considerations
- identifies a metabolite with a 2-methyl-1,3-thiazol-4-yl methoxy group, indicating that thiazole rings are metabolically stable in vivo.
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C18H17N3OS
- Molecular Weight: 325.41 g/mol
- Structural Features: It consists of an indole core, a thiazole ring, and a carboxamide functional group, which are known to contribute to its biological activities.
Research indicates that this compound exhibits various mechanisms of action:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest: Studies suggest it can induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Anti-inflammatory Properties: The presence of the thiazole moiety is associated with anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cytotoxicity Assays: In vitro studies demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U251) cells. The IC50 values range from 10 to 30 µM depending on the cell line tested .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- In Vivo Studies: Animal models have shown that treatment with this compound reduces markers of inflammation in conditions such as arthritis and colitis.
Study 1: Antitumor Evaluation
A comprehensive study assessed the antitumor efficacy of this compound in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, correlating with the observed in vitro cytotoxicity .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the molecular mechanisms by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways and increases reactive oxygen species (ROS) levels within cells, leading to programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
